

# Application Note: Quantification of Phytanic Acid in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: *Phytanic acid-d3*

Cat. No.: *B3026012*

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## Abstract

This application note describes a robust and sensitive method for the quantification of phytanic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Phytanic acid, a branched-chain fatty acid, accumulates in patients with Refsum disease, a peroxisomal disorder.<sup>[1][2][3]</sup> Accurate measurement of phytanic acid in plasma is crucial for the diagnosis and monitoring of this condition.<sup>[3][4]</sup> The described method involves a straightforward sample preparation procedure consisting of protein precipitation and hydrolysis, followed by a rapid and selective LC-MS/MS analysis. A stable isotope-labeled internal standard, **phytanic acid-d3**, is utilized for accurate quantification. This method is suitable for clinical research and drug development studies requiring the precise measurement of phytanic acid.

## Introduction

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid derived exclusively from dietary sources, particularly from ruminant fats and certain fish. In healthy individuals, phytanic acid is metabolized through an alpha-oxidation pathway within the peroxisomes. However, in individuals with Refsum disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase leads to the accumulation of phytanic acid in plasma and tissues, resulting in severe neurological and other clinical manifestations. Therefore, the quantitative

analysis of phytanic acid in plasma is a key biomarker for the investigation of peroxisomal disorders.

This application note presents a detailed protocol for the determination of phytanic acid in human plasma by LC-MS/MS. The method is designed to be specific, sensitive, and reliable for research applications.

## Experimental

### Materials and Reagents

- Phytanic Acid ( $\geq 98\%$  purity)
- **Phytanic Acid-d3** (internal standard,  $\geq 99\%$  deuterated forms)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Hydrochloric acid
- Human plasma (K2EDTA)

### Sample Preparation

- Thawing and Aliquoting: Thaw plasma samples at room temperature. Vortex gently to ensure homogeneity. Aliquot 50  $\mu\text{L}$  of plasma into a 1.5 mL microcentrifuge tube.
- Internal Standard Spiking: Add 50  $\mu\text{L}$  of the internal standard working solution (**Phytanic Acid-d3** in ethanol) to each plasma sample.
- Protein Precipitation and Hydrolysis: Add 400  $\mu\text{L}$  of acetonitrile containing 0.5 M hydrochloric acid. Vortex vigorously for 1 minute to precipitate proteins and initiate the release of phytanic acid from lipid esters.
- Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

- **Supernatant Transfer:** Carefully transfer the supernatant to a new tube or a 96-well plate.
- **Evaporation:** Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried extract in 100 µL of the mobile phase (80:20 acetonitrile:water with 0.1% formic acid). Vortex and centrifuge prior to injection.

## Liquid Chromatography

- **System:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- **Column:** A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
- **Mobile Phase A:** Water with 0.1% formic acid.
- **Mobile Phase B:** Acetonitrile with 0.1% formic acid.
- **Gradient:** A gradient elution is employed to separate phytanic acid from other plasma components.

Time (min)	%B
0.0	70
0.5	70
2.5	98
3.5	98
3.6	70
5.0	70

- **Flow Rate:** 0.4 mL/min
- **Injection Volume:** 5 µL
- **Column Temperature:** 40°C

## Mass Spectrometry

- System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Negative Ion Electrospray (ESI-).
- Multiple Reaction Monitoring (MRM): The following MRM transitions are monitored:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Phytanic Acid	311.3	267.3
Phytanic Acid-d3	314.3	270.3

- Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.0 kV, Source Temperature: 150°C, Desolvation Temperature: 350°C).

## Results and Discussion

### Method Performance

The LC-MS/MS method for phytanic acid demonstrated excellent performance characteristics. The following table summarizes the key quantitative data.

Parameter	Result
Linearity Range	0.1 - 100 µg/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.995
Lower Limit of Quantification (LLOQ)	0.1 µg/mL
Limit of Detection (LOD)	0.03 µg/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy (% bias)	± 15%
Recovery	> 85%
Matrix Effect	Minimal

## Plasma Concentrations

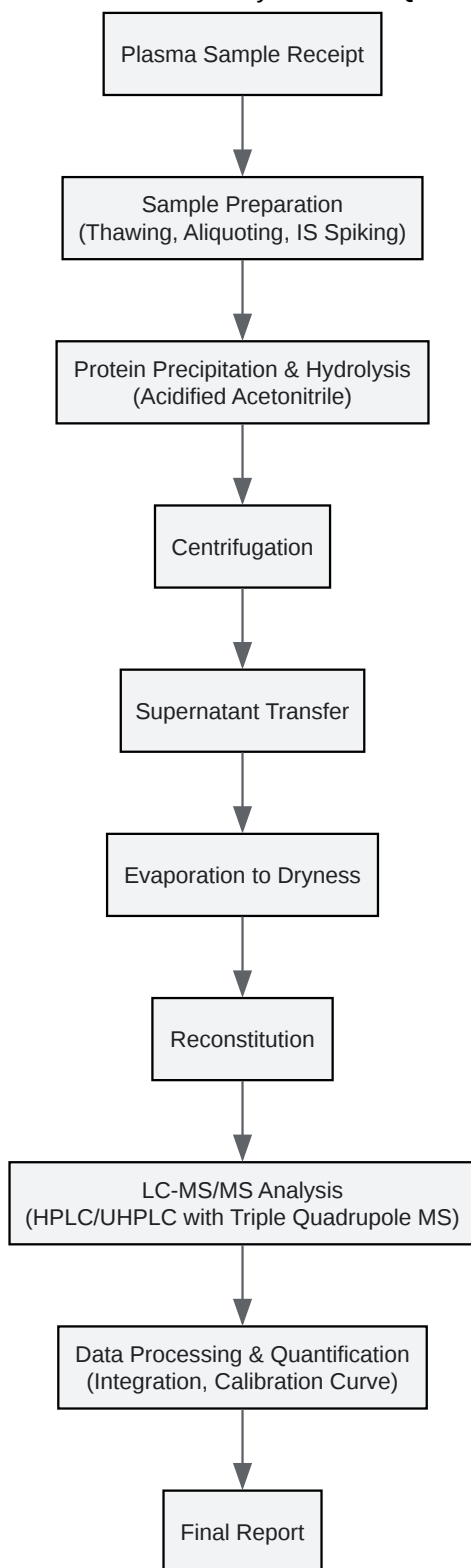
The method was applied to determine phytanic acid concentrations in plasma from a cohort of healthy individuals and patients diagnosed with Refsum disease.

Sample Group	Phytanic Acid Concentration (µg/mL)
Healthy Controls (n=42)	0 - 10.3 (0-33 µmol/L)
Refsum Disease Patients (n=14)	310 - 2000 (992-6400 µmol/L)

The results clearly distinguish between the two groups, highlighting the method's suitability for diagnostic research in peroxisomal disorders.

## Experimental Workflow and Signaling Pathway Diagrams

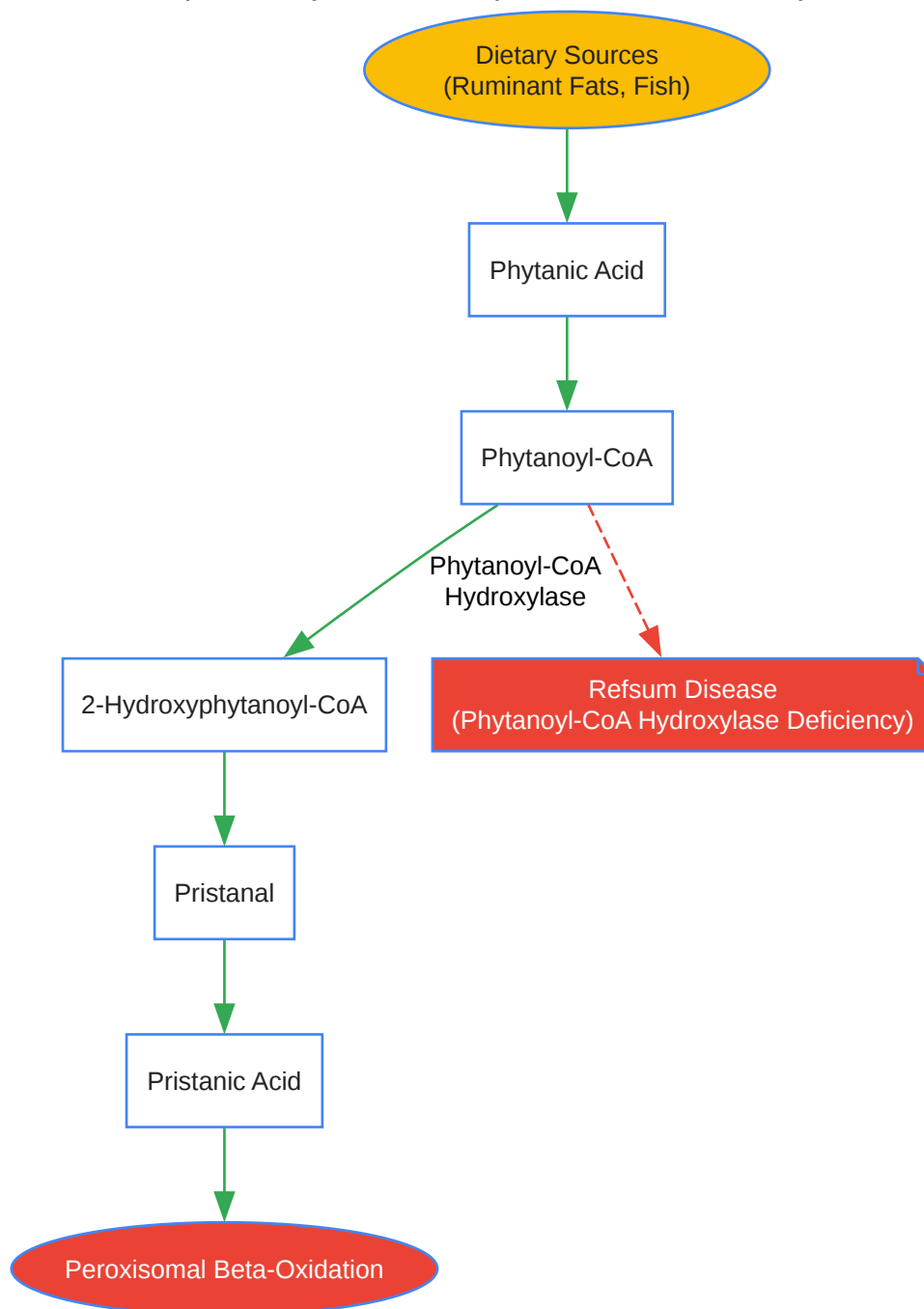
## LC-MS/MS Workflow for Phytanic Acid Quantification



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*Experimental workflow for phytanic acid analysis.*

## Simplified Phytanic Acid Alpha-Oxidation Pathway

[Click to download full resolution via product page](#)*Metabolic pathway of phytanic acid.*

## Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of phytanic acid in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical research and for monitoring patients with Refsum disease. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method can be a valuable asset for researchers and scientists in the field of inborn errors of metabolism and drug development.

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## References

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